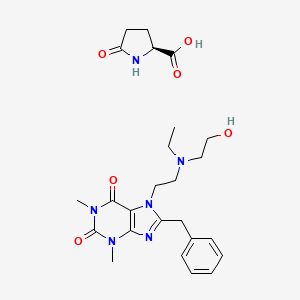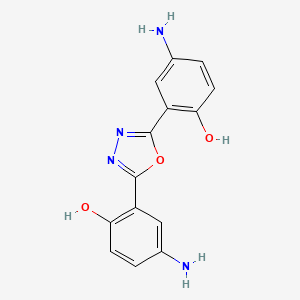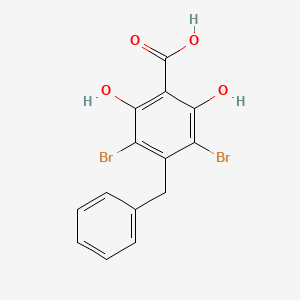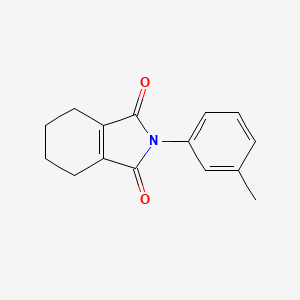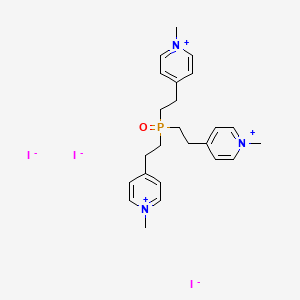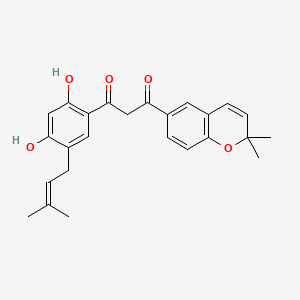
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole is a heterocyclic compound that contains a thiazole ring fused with a triazole ring, along with benzodioxole and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine or its derivatives to form the triazole ring.
Introduction of the Benzodioxole and Methoxyphenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Biological Studies: Investigated for its interactions with various biological targets, such as enzymes or receptors.
Material Science: Potential use in the development of organic semiconductors or other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.
Biological Studies: It can interact with proteins or nucleic acids, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-6-phenylthiazolo(3,2-b)(1,2,4)triazole: Lacks the methoxy group, which may affect its biological activity.
3-(1,3-Benzodioxol-5-yl)-6-(4-hydroxyphenyl)thiazolo(3,2-b)(1,2,4)triazole: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole is unique due to the presence of both benzodioxole and methoxyphenyl groups, which can influence its chemical properties and biological activity, making it a versatile scaffold for various applications.
Propiedades
Número CAS |
140405-80-7 |
|---|---|
Fórmula molecular |
C18H13N3O3S |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C18H13N3O3S/c1-22-13-5-2-11(3-6-13)14-9-25-18-19-17(20-21(14)18)12-4-7-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3 |
Clave InChI |
IBCWOMIEFSUVCS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


